2,6-dimethyl-N-phenylmorpholine-4-carbothioamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-dimethyl-N-phenylmorpholine-4-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-10-8-15(9-11(2)16-10)13(17)14-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOVKORAGSKPKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=S)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10387874 | |
| Record name | 4-Morpholinecarbothioamide, 2,6-dimethyl-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201263 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
138689-33-5 | |
| Record name | 4-Morpholinecarbothioamide, 2,6-dimethyl-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,6 Dimethyl N Phenylmorpholine 4 Carbothioamide and Its Analogues
Conventional Synthetic Pathways
Traditional methods for synthesizing thioamides, including 2,6-dimethyl-N-phenylmorpholine-4-carbothioamide, often rely on straightforward, well-established chemical reactions. These pathways are valued for their reliability and simplicity.
Reaction of 2,6-Dimethylphenyl Isothiocyanate with Morpholine (B109124)
The most direct and conventional method for synthesizing N-substituted morpholine-4-carbothioamides involves the reaction of an appropriate isothiocyanate with morpholine. For the target compound, this would involve reacting 2,6-dimethylphenyl isothiocyanate with morpholine. A closely related, well-documented procedure involves the in situ formation of an aroyl isothiocyanate, which then reacts with morpholine. In a typical synthesis, an acid chloride is treated with potassium thiocyanate (B1210189) in a dry solvent like acetone (B3395972) to generate the corresponding isothiocyanate. This intermediate is not isolated but is reacted directly with morpholine in equimolar amounts to yield the final N-acyl-morpholine-4-carbothioamide product. researchgate.net This method is efficient, often resulting in high yields after purification by recrystallization. researchgate.net
Multi-component Reactions for Thioamide Formation
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing thioamides. chemistryforsustainability.org These one-pot reactions combine three or more reactants to form a single product, minimizing waste and reducing the number of synthetic steps. chemistryforsustainability.org A common MCR for thioamide synthesis is the Willgerodt-Kindler reaction, which traditionally involves an arylalkyl ketone, an amine, and elemental sulfur. chemrxiv.org
Modern variations of MCRs provide versatile and greener alternatives. For instance, a three-component reaction of aldehydes, primary amines, and elemental sulfur can be performed under catalyst-free and solvent-free conditions to produce a range of aryl-substituted thioamides. nih.gov Another approach involves a base-controlled, metal-free reaction between styrenes, amines, and elemental sulfur, where the choice of base can selectively determine the type of thioamide product. organic-chemistry.org These methods are advantageous due to their use of abundant and benign elemental sulfur, wider substrate scope, and often milder reaction conditions compared to traditional multi-step syntheses. chemistryforsustainability.org
Yield Optimization Strategies and Reaction Condition Variations
Optimizing the yield of thioamide synthesis involves the careful selection of solvents, catalysts, temperature, and reactant stoichiometry. For MCRs, screening different bases and solvents is crucial. In the three-component reaction of styrenes, amines, and sulfur, for example, potassium fluoride (B91410) (KF) in DMSO at 100°C was found to be optimal for producing benzothioamides, while potassium phosphate (B84403) (K₃PO₄) favored the formation of 2-phenylethanethioamides. organic-chemistry.org
For the synthesis of pyrazole-tethered thioamides, another MCR, optimization studies showed that conducting the reaction at 70°C in THF provided a significant improvement in product yield compared to other solvents or lower temperatures. researchgate.net The avoidance of organic solvents altogether, where possible, represents a significant optimization toward greener chemistry. Catalyst-free and solvent-free Willgerodt-Kindler reactions have been developed that proceed at 100°C using cyclic secondary amines like morpholine, demonstrating a clean and efficient protocol. nih.gov
Table 1: Comparison of Conventional Thioamide Synthesis Conditions
| Method | Key Reactants | Catalyst/Base | Solvent | Temperature (°C) | Typical Yields |
|---|---|---|---|---|---|
| Isothiocyanate + Amine researchgate.net | Aroyl Chloride, KSCN, Morpholine | None | Acetone | Room Temp | 70-90% |
| MCR (Aldehyde-based) nih.gov | Benzaldehyde, Amine, Sulfur | Catalyst-free | Solvent-free | Not specified | Good |
| MCR (Styrene-based) organic-chemistry.org | Styrene, Amine, Sulfur | KF or K₃PO₄ | DMSO | 100 | High |
| MCR (Willgerodt-Kindler) nih.gov | Ketone, Morpholine, Sulfur | Catalyst-free | Solvent-free | 100 | Good to Excellent |
Advanced Synthetic Approaches
Recent advancements in synthetic chemistry have introduced novel methods for thioamide formation that utilize light energy or electrochemistry. These approaches often provide milder reaction conditions, higher efficiency, and unique reactivity compared to conventional methods.
Visible-Light-Promoted Synthesis Routes
Visible-light photoredox catalysis has emerged as a powerful tool for green organic synthesis. nih.gov Several strategies have been developed for the light-promoted synthesis of thioamides. One such method involves a three-component reaction of amines, α-ketoacids, and elemental sulfur under metal-free and oxidant-free conditions. researchgate.net This reaction is promoted by visible light and accommodates a wide variety of amines, including pharmaceuticals and amino acid esters. researchgate.net
Another innovative approach uses visible light to drive multicomponent reactions of amines, carbon disulfide, and olefins. nih.gov This method allows for the facile assembly of structurally diverse amines with non-nucleophilic partners through a radical pathway, using inexpensive carbon disulfide as the thiocarbonyl source. nih.gov Mechanistic studies suggest that these reactions can proceed through direct photoexcitation of in situ formed dithiocarbamate (B8719985) anions. nih.gov It is important to distinguish these synthetic routes from visible-light-promoted desulfurization, a process that converts thioamides back into amides using a photosensitizer like chlorophyll (B73375) to generate singlet oxygen, which is the reverse of the desired synthesis. nih.govrsc.orgresearchgate.net
Electrochemical Synthesis Protocols
Electrosynthesis offers a green and sustainable alternative for constructing chemical bonds, often avoiding the need for harsh reagents and metal catalysts. acs.org An electrochemical method has been developed for the synthesis of α-ketothioamides from Bunte salts and secondary amines. organic-chemistry.org This protocol proceeds under ambient conditions and is noted for being simple and efficient. organic-chemistry.org
Furthermore, electrochemical oxidative cyclization has been employed in the synthesis of thiazoles from enaminones and thioamides. acs.org While this is a subsequent reaction of a thioamide, the study also highlights the electrochemical dimerization of thioamides to form 1,2,4-thiadiazoles in the absence of the enaminone coupling partner. acs.org This demonstrates the utility of electrochemistry in activating thioamide moieties for further transformations under mild, oxidant-free conditions. acs.org
Table 2: Overview of Advanced Thioamide Synthesis Methods
| Method | Key Reactants/Substrates | Energy Source | Key Features |
|---|---|---|---|
| Photocatalysis (MCR) researchgate.net | Amines, α-Ketoacids, Sulfur | Visible Light | Metal-free, oxidant-free, mild conditions |
| Photocatalysis (Radical) nih.gov | Amines, CS₂, Olefins | Visible Light | Uses inexpensive CS₂, forms radical intermediates |
| Electrosynthesis organic-chemistry.org | Bunte Salts, Secondary Amines | Electricity | Ambient conditions, efficient |
| Electrochemical Dimerization acs.org | Thioamides | Electricity | Metal-free, oxidant-free, forms 1,2,4-thiadiazoles |
Catalytic Methods in C–N and C=S Bond Formation
The synthesis of the thioamide functional group, central to this compound, is a cornerstone of modern organic chemistry. Catalytic methods have become indispensable for the efficient and selective formation of the critical C–N and C=S bonds.
One of the most established methods for thioamide synthesis is the Willgerodt–Kindler reaction, which traditionally involves reacting a ketone with an amine (like morpholine) and elemental sulfur. wikipedia.orgunacademy.comorganic-chemistry.org This reaction can be performed under solvent-free conditions and catalyzed by bases or activated by infrared energy. organic-chemistry.orgresearchgate.net The mechanism involves the initial formation of an enamine from the ketone and amine, which then undergoes thiation by sulfur. wikipedia.orgorganic-chemistry.org
Transition-metal catalysis offers a powerful alternative for C–S and C–N bond formation. Copper-catalyzed systems, in particular, are effective for coupling thiols with various partners. For instance, copper/copper(I) oxide catalysts can facilitate the regioselective formation of C–S and C–N bonds with halobenzoic acids without the need for protecting groups. nih.gov Copper iodide (CuI) has been used as a simple, ligand-free catalyst for the C-S coupling of aryl iodides and thiols. uu.nl Furthermore, copper has been shown to mediate C–S/N–S bond formation via C–H activation using elemental sulfur. acs.org
Rhodium catalysts have also been employed in the synthesis of organosulfur compounds. These catalysts can efficiently cleave S-S bonds in disulfides and transfer organothio groups to various organic molecules. nih.gov Rhodium complexes have been specifically used for synthesizing primary thioamide complexes and in the regioselective addition of thioacids to alkenes and allenes. acs.orgresearchgate.netuni-freiburg.de Industrial catalysts, such as sulfonated cobalt phthalocyanines, have also demonstrated efficacy in converting benzyl (B1604629) thiols and amines into thioamides. researchgate.net
A common and direct route to N,N'-disubstituted thioureas (the class of compounds to which the target molecule belongs) is the reaction of an amine with an isothiocyanate. publish.csiro.aunih.govthieme-connect.com This nucleophilic addition is often high-yielding and proceeds under mild conditions.
| Catalytic System | Reactants | Bond Formed | Key Features |
|---|---|---|---|
| Base-catalyzed | Aryl Ketone, Amine, Sulfur | C–N, C=S | Classic Willgerodt-Kindler reaction. wikipedia.orgorganic-chemistry.org |
| Cu/Cu₂O | 2-Halobenzoic Acid, Thiol/Amine | C–S / C–N | Regioselective, tolerates free carboxylic acid. nih.gov |
| CuI (ligand-free) | Aryl Iodide, Thiol | C–S | Simple, inexpensive, and mild conditions. uu.nl |
| Rhodium Complexes | Disulfides, Alkenes/Thioacids | C–S | Efficient S-S bond cleavage and hydrothiolation. nih.govuni-freiburg.de |
| None (Direct Addition) | Amine, Isothiocyanate | C–N | High-yielding, common for thiourea (B124793) synthesis. publish.csiro.authieme-connect.com |
Derivatization and Structural Modification Strategies
The this compound scaffold is not only a synthetic target but also a versatile precursor for more complex molecules. Its inherent reactivity allows for a range of derivatization and structural modification strategies.
Substituent Effects on Reaction Efficiency and Product Yield
The efficiency of synthesizing the parent compound, likely through the reaction of 2,6-dimethylmorpholine (B58159) with a substituted phenyl isothiocyanate, is significantly influenced by the electronic nature of substituents on the phenyl ring.
The core reaction is the nucleophilic attack of the morpholine nitrogen on the electrophilic carbon of the isothiocyanate.
Electron-Withdrawing Groups (EWGs) : Substituents like nitro (-NO₂) or cyano (-CN) on the phenyl ring increase the electrophilicity of the isothiocyanate carbon. This enhances the reaction rate and can lead to higher product yields under milder conditions.
Electron-Donating Groups (EDGs) : Substituents such as methoxy (B1213986) (-OCH₃) or alkyl groups decrease the electrophilicity of the isothiocyanate carbon. This slows down the reaction, potentially requiring more forcing conditions (e.g., higher temperature or longer reaction times) to achieve comparable yields.
This principle is a general feature in nucleophilic addition reactions involving isothiocyanates. publish.csiro.auchempap.org Studies on the Willgerodt-Kindler reaction have also systematically evaluated how substituents on acetophenone (B1666503) substrates affect reaction outcomes, allowing for the prediction of optimal conditions. scispace.com
| Substituent on Phenyl Ring (para-position) | Electronic Effect | Predicted Effect on Reaction Rate | Predicted Effect on Yield |
|---|---|---|---|
| -NO₂ | Strongly withdrawing | Increases | Higher |
| -Cl | Withdrawing | Slightly increases | Potentially higher |
| -H | Neutral (Reference) | Baseline | Baseline |
| -CH₃ | Donating | Slightly decreases | Potentially lower |
| -OCH₃ | Strongly donating | Decreases | Lower |
Preparation of Heterocyclic Derivatives Incorporating the Morpholine-Carbothioamide Scaffold
The thioamide moiety is a valuable building block for constructing a variety of other heterocyclic systems. tandfonline.comchemrxiv.orgnih.gov The sulfur and nitrogen atoms provide reactive centers for cyclization reactions with suitable dielectrophilic reagents.
For example, N,N'-disubstituted thioureas are common precursors for sulfur-bearing heterocycles. tandfonline.com They can be cyclized with reagents like ethyl chloroacetate (B1199739) to form thiazolidin-4-ones or with diethyl oxalate (B1200264) to yield thioxoimidazolidine-4,5-diones. tandfonline.com Another strategy involves the reaction of thioureas derived from hydrazides with acetylenedicarboxylates to produce thiazolidinone derivatives. nih.gov These reactions demonstrate the utility of the carbothioamide core in expanding the molecular complexity by building new rings onto the existing scaffold.
Formation of Thiadiazoles and Thiazoles from Thioamide Precursors
The conversion of thioamides into five-membered aromatic heterocycles like thiadiazoles and thiazoles is a well-documented and synthetically useful transformation.
Thiazole (B1198619) Synthesis: The Hantzsch thiazole synthesis is a classic method that involves the condensation of a thioamide with an α-halocarbonyl compound. thieme-connect.com In this context, this compound can act as the thioamide component. The reaction proceeds via an initial S-alkylation of the thioamide, followed by an intramolecular cyclization and dehydration to afford the thiazole ring. This method is highly versatile for producing polysubstituted thiazoles. An alternative intramolecular cyclization pathway involves treating thioamide dianions with thioformamides, followed by oxidation with iodine to yield 5-aminothiazoles. nih.gov
Thiadiazole Synthesis: The synthesis of 1,2,4-thiadiazoles can be achieved through the oxidative cyclization of thioamides. This process often involves the dimerization of a thioamide precursor under oxidative conditions. Similarly, 1,3,4-thiadiazoles can be prepared from N-acylthioureas, which are themselves readily synthesized from the parent thioamide. nih.gov Thiourea derivatives are also key intermediates in the synthesis of various heterocyclic systems, including benzothiazoles, which can be formed by oxidation with bromine in acetic acid. tandfonline.com
| Target Heterocycle | Precursor | Key Reagent(s) | General Method |
|---|---|---|---|
| Thiazole | Thioamide | α-Halocarbonyl compound | Hantzsch Synthesis thieme-connect.com |
| 5-Aminothiazole | Thioamide dianion | Thioformamide, Iodine | Intramolecular Cyclization nih.gov |
| Benzothiazole | N-Arylthiourea | Bromine, Acetic Acid | Oxidative Cyclization tandfonline.com |
| Thiazolidin-4-one | Thiourea | Ethyl chloroacetate | Cyclocondensation tandfonline.com |
Advanced Spectroscopic and Structural Elucidation Studies
Vibrational Spectroscopy Analysis
Fourier Transform Infrared (FT-IR) Spectroscopy: Characteristic Band Assignments (C=S, N-H, C-N)
The FT-IR spectrum of 2,6-dimethyl-N-phenylmorpholine-4-carbothioamide is characterized by distinct absorption bands that confirm the presence of its key functional groups. The analysis focuses on the thioamide core and the morpholine (B109124) ring system.
The spectrum of the parent compound, N-phenylmorpholine-4-carbothioamide, shows a distinct N-H stretching vibration at 3176 cm⁻¹. ssrn.com This band is expected to be present in a similar region for the 2,6-dimethyl derivative. The C-H stretching vibrations from the aromatic phenyl ring and the aliphatic morpholine ring, including the additional methyl groups, typically appear in the 2850-3100 cm⁻¹ range.
The thioamide group (N-C=S) gives rise to several characteristic bands. The C-N stretching vibration coupled with the N-H bending mode is often observed in the 1500-1550 cm⁻¹ region. The vibration primarily associated with the C=S (thiono) group is more complex and can be coupled with other vibrations, typically appearing in the 800-850 cm⁻¹ and 1000-1100 cm⁻¹ regions. In related thiourea (B124793) derivatives, these bands are crucial for confirming the thioamide functionality. ssrn.com
Table 1: Characteristic FT-IR Band Assignments for this compound
Raman Spectroscopy for Conformational Insight
Raman spectroscopy serves as a complementary technique to FT-IR, providing valuable information on the molecular backbone and conformational properties of the molecule. For this compound, Raman analysis focuses on the conformation of the six-membered morpholine ring.
Studies on morpholine itself have shown that the chair conformer is significantly more stable than skew-boat conformers. researchgate.net In the 2,6-dimethyl substituted derivative, the morpholine ring is expected to strongly favor a chair conformation to minimize steric strain. The two methyl groups can be arranged in either a cis or trans configuration relative to the plane of the ring.
In the more stable chair conformation, the bulky N-phenylcarbothioamide group is likely to occupy an equatorial position to avoid steric clashes with the axial protons on the ring. The relative orientation of the methyl groups (axial vs. equatorial) will influence the ring puckering and can be probed by analyzing the low-frequency Raman active modes corresponding to ring deformation and torsional vibrations. The presence of specific bands in the Raman spectrum can help distinguish between different conformational isomers. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structural assignment of this compound in solution. ¹H, ¹³C, and two-dimensional NMR techniques work in concert to establish the carbon framework and the precise location of all protons.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The signals for the phenyl, morpholine, and thioamide protons are expected in distinct regions.
Phenyl Protons: The protons on the N-phenyl ring are expected to appear as a set of multiplets in the aromatic region, typically between δ 7.20 and 7.60 ppm.
Thioamide N-H Proton: A single, often broad, proton signal is anticipated in the downfield region (δ 9.5 - 10.0 ppm), characteristic of a thioamide N-H group.
Morpholine & Methyl Protons: The introduction of methyl groups at the C2 and C6 positions creates a more complex set of signals for the morpholine ring compared to the unsubstituted parent compound. The protons on C2 and C6 (methine protons) are expected to appear as a multiplet around δ 4.5 - 4.8 ppm, shifted downfield due to the adjacent nitrogen and oxygen atoms. The protons on C3 and C5 (methylene protons) would appear as complex multiplets further upfield. The methyl protons themselves would give rise to a doublet signal around δ 1.2 - 1.4 ppm, coupled to the H2/H6 protons.
Table 2: Predicted ¹H NMR Chemical Shift Assignments for this compound
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Structural Correlation
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature.
The most downfield signal in the spectrum is attributed to the C=S carbon of the thioamide group, which is highly deshielded and expected to resonate around δ 185 ppm. The carbons of the phenyl ring will appear in the δ 125-140 ppm range. The carbons of the 2,6-dimethylmorpholine (B58159) ring are observed at distinct chemical shifts: the C2 and C6 carbons, being attached to oxygen, appear around δ 72 ppm, while the C3 and C5 carbons adjacent to the nitrogen are found further upfield around δ 50 ppm. The methyl carbons provide a characteristic signal in the aliphatic region, near δ 18 ppm.
Table 3: Predicted ¹³C NMR Chemical Shift Assignments for this compound
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignments
Two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of the ¹H and ¹³C NMR spectra and for confirming the molecular structure. researchgate.netresearchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons on the phenyl ring. Crucially, it would establish the connectivity within the morpholine ring, showing correlations between the H2/H6 methine protons and both their adjacent methyl protons and the H3/H5 methylene (B1212753) protons.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps protons to their directly attached carbons. It allows for the definitive assignment of each carbon signal by correlating it to its known proton signal from the ¹H NMR spectrum (e.g., the doublet at δ ~1.30 ppm would correlate to the carbon signal at δ ~18.2 ppm, confirming the methyl group assignment).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (2-3 bond) ¹H-¹³C correlations, which is vital for connecting the different fragments of the molecule. Key expected correlations include:
A correlation from the thioamide N-H proton (δ ~9.75 ppm) to the C=S carbon (δ ~185.0 ppm) and the ipso-carbon of the phenyl ring (δ ~139.5 ppm).
Correlations from the morpholine H3/H5 protons (δ ~3.0-3.8 ppm) to the C=S carbon, confirming the attachment of the carbothioamide group to the morpholine nitrogen.
Correlations from the H2/H6 methine protons to the methyl carbons, and vice-versa, confirming the substitution pattern on the morpholine ring.
Together, these 2D NMR techniques provide a comprehensive and definitive picture of the molecular structure, confirming the connectivity and substitution pattern of this compound.
Inability to Generate Article on "this compound" Due to Lack of Available Scientific Data
Following a comprehensive search of available scientific literature, it has been determined that there is insufficient public data to generate a thorough and scientifically accurate article on the chemical compound “this compound” that adheres to the specific structural and content requirements of the request.
The user's instructions demanded a detailed analysis based on advanced spectroscopic and structural studies, including:
Electronic Absorption Spectroscopy (UV-Vis): Specific data on electronic transitions, absorption maxima, and solvatochromic effects.
Mass Spectrometry: Molecular confirmation and fragmentation patterns.
X-ray Crystallography: Detailed molecular geometry, conformation, crystal packing, and intermolecular interactions derived from single-crystal X-ray diffraction.
Despite multiple targeted searches for the specified compound, no experimental data corresponding to these analytical techniques could be located. While information exists for structurally related but distinct compounds, such as the non-methylated analogue N-phenylmorpholine-4-carbothioamide and the reactant cis-2,6-dimethylmorpholine, using this data would be scientifically inaccurate and would violate the strict instructions to focus solely on "this compound". The presence of the two methyl groups on the morpholine ring would significantly influence the compound's spectroscopic properties and solid-state structure compared to its analogues.
Without access to peer-reviewed studies or database entries containing the necessary experimental results for this compound, the generation of the requested article is not possible. Proceeding would require speculation or the use of irrelevant data, which would compromise the integrity and accuracy of the information provided. Therefore, the request cannot be fulfilled at this time.
X-ray Crystallography and Solid-State Characterization
Powder X-ray Diffraction for Crystalline Phase Analysis
Powder X-ray Diffraction (PXRD) is a fundamental analytical technique employed to investigate the crystalline nature of solid materials. This non-destructive method provides valuable information regarding the phase composition, crystal structure, and physical properties of a compound. In the characterization of "this compound," PXRD would be instrumental in confirming the crystalline phase of synthesized batches, identifying potential polymorphs, and ensuring the purity of the material.
The diffraction pattern is generated by the constructive interference of monochromatic X-rays interacting with the electron clouds of atoms arranged in a periodic lattice. The resulting diffractogram is a plot of scattered X-ray intensity versus the scattering angle, 2θ. Each crystalline solid possesses a unique PXRD pattern, which serves as a "fingerprint" for identification.
Detailed Research Findings
Following a comprehensive search of scientific databases and chemical literature, no specific powder X-ray diffraction data for the compound "this compound" has been publicly reported. While studies on structurally related morpholine derivatives have utilized X-ray diffraction to elucidate their crystal structures, the specific diffraction pattern and associated crystallographic data for the title compound are not available.
For illustrative purposes, a typical PXRD analysis of a novel crystalline compound would yield data that can be presented as follows. The table below is a hypothetical representation of what such data might include and is not based on experimental results for "this compound."
Hypothetical Powder X-ray Diffraction Data
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 10.2 | 8.67 | 45 |
| 12.5 | 7.08 | 100 |
| 15.8 | 5.61 | 60 |
| 18.3 | 4.85 | 80 |
| 20.5 | 4.33 | 75 |
| 22.1 | 4.02 | 50 |
| 25.4 | 3.51 | 30 |
| 28.9 | 3.09 | 25 |
In a typical research context, the diffraction pattern would be indexed to determine the unit cell parameters, including the lattice constants (a, b, c) and angles (α, β, γ), as well as the crystal system. This information is crucial for understanding the three-dimensional arrangement of the molecules in the solid state. The presence of sharp, well-defined peaks in a diffractogram is indicative of a highly crystalline material, whereas broad, diffuse features suggest an amorphous or poorly crystalline nature.
The analysis would further involve comparing the experimental pattern with simulated patterns from single-crystal X-ray diffraction data, if available, to confirm the bulk phase purity of the sample. Any unindexed peaks could indicate the presence of impurities or a mixture of crystalline phases.
Given the absence of experimental data, a definitive analysis of the crystalline phase of "this compound" cannot be provided at this time. Future studies involving the synthesis and crystallographic analysis of this compound would be necessary to generate the requisite PXRD data.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. dntb.gov.uanih.gov It is widely employed to predict a variety of molecular properties, including optimized geometry, electronic energies, and reactivity descriptors. dntb.gov.ua For complex organic molecules like morpholine (B109124) derivatives, DFT calculations, often using the B3LYP (Becke's three-parameter and Lee–Yang–Parr) hybrid functional combined with a suitable basis set like 6-311+G(d,p), provide a reliable balance between accuracy and computational cost. nih.govresearchgate.net
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, which corresponds to the minimum energy on the potential energy surface. DFT calculations are used to perform geometry optimization, systematically adjusting bond lengths, bond angles, and dihedral angles to find this lowest energy conformation. nih.gov
For 2,6-dimethyl-N-phenylmorpholine-4-carbothioamide, the morpholine ring is expected to adopt a stable chair conformation, which minimizes steric strain. nih.gov The methyl groups at the 2 and 6 positions can exist in either axial or equatorial positions, leading to different stereoisomers with distinct energetic profiles. The carbothioamide linker and the N-phenyl group also have rotational freedom, contributing to the complexity of the energetic landscape. The optimized geometry provides crucial data on the molecule's structural parameters.
Table 1: Illustrative Optimized Geometrical Parameters for a Morpholine Derivative
| Parameter | Bond | Typical Length (Å) | Parameter | Angle | Typical Angle (°) |
| Bond Length | C=S | 1.68 | Bond Angle | O-C-C | 111.5 |
| C-N (morpholine) | 1.46 | C-N-C (morpholine) | 110.0 | ||
| C-N (thioamide) | 1.37 | C-S-C | 125.0 | ||
| N-C (phenyl) | 1.43 | N-C-N | 117.0 | ||
| C-C (phenyl) | 1.39 | C-N-H | 120.0 |
Note: This data is representative of similar structures and not specific experimental values for this compound.
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. researchgate.net The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) reflects its capacity to accept electrons. researchgate.netmdpi.com
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO), is a critical indicator of molecular stability and reactivity. ripublication.com A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.comscirp.org Conversely, a small energy gap indicates a molecule is more reactive. scirp.org In this compound, the HOMO is typically localized on the electron-rich carbothioamide and phenyl groups, while the LUMO may be distributed across the π-system.
Table 2: Representative Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
| EHOMO | -6.50 |
| ELUMO | -1.75 |
| Energy Gap (ΔE) | 4.75 |
Note: These values are illustrative for theoretical calculations on similar heterocyclic compounds.
From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify the molecule's reactivity. researchgate.net These descriptors help in understanding the molecule's behavior in chemical reactions.
Ionization Potential (I): The energy required to remove an electron. (I ≈ -EHOMO)
Electron Affinity (A): The energy released when an electron is added. (A ≈ -ELUMO)
Electronegativity (χ): The ability of an atom to attract electrons. (χ = (I + A) / 2)
Chemical Hardness (η): Resistance to change in electron distribution. (η = (I - A) / 2). Hard molecules have a large energy gap. mdpi.com
Chemical Softness (σ): The reciprocal of hardness. (σ = 1 / η). Soft molecules have a small energy gap and are more reactive. mdpi.com
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. (ω = μ² / 2η)
Table 3: Calculated Quantum Chemical Descriptors
| Descriptor | Symbol | Value (Illustrative) | Unit |
| Ionization Potential | I | 6.50 | eV |
| Electron Affinity | A | 1.75 | eV |
| Electronegativity | χ | 4.125 | eV |
| Chemical Hardness | η | 2.375 | eV |
| Chemical Softness | σ | 0.421 | eV⁻¹ |
| Electrophilicity Index | ω | 3.58 | eV |
| Dipole Moment | μ | 4.5 | Debye |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction
The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov It provides a visual representation of the charge distribution on the molecule's surface. researchgate.net The MEP map is color-coded to indicate different potential values:
Red regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs on heteroatoms like sulfur and oxygen.
Blue regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms (e.g., N-H).
Green regions: Represent neutral or zero potential areas.
For this compound, the MEP map would likely show a significant negative potential (red) around the sulfur atom of the carbothioamide group, making it a primary site for electrophilic interactions. Positive potential (blue) would be expected around the N-H proton, indicating its acidic nature.
Natural Bonding Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. researchgate.net It examines charge transfer, hyperconjugation, and other intramolecular interactions by analyzing the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. researchgate.net
The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction between the donor and acceptor orbitals. researchgate.net In this compound, significant interactions would include the delocalization of lone pairs from the nitrogen and sulfur atoms into the antibonding orbitals (σ* or π*) of adjacent bonds. This analysis helps explain the molecule's conformational stability and electronic properties.
Vibrational Frequency Calculations and Potential Energy Distribution (PED)
Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. researchgate.net By comparing the calculated frequencies with experimental spectra, the molecular structure can be confirmed, and the vibrational modes can be accurately assigned. nih.gov DFT methods are highly effective for these calculations.
Potential Energy Distribution (PED) analysis is used to provide a quantitative assignment of each vibrational mode. researchgate.net It breaks down the normal modes of vibration into contributions from individual internal coordinates (such as bond stretching, angle bending, and torsions). This allows for a precise understanding of which structural components are responsible for each peak in the vibrational spectrum. For this compound, PED analysis would help assign characteristic frequencies for C=S stretching, N-H bending, C-N stretching, and the vibrations of the morpholine and phenyl rings.
Conformational Analysis and Energy Minima Studies
Conformational analysis is a crucial computational method used to identify the most stable three-dimensional arrangements of a molecule, known as conformers. For a molecule like this compound, this analysis would focus on the rotation around its single bonds, particularly the bond connecting the phenyl group to the carbothioamide nitrogen and the bond linking the carbothioamide group to the morpholine ring.
The primary objective of such a study would be to determine the global energy minimum, which represents the most stable conformation of the molecule, as well as any other low-energy local minima. These stable conformations are critical in understanding the molecule's potential biological activity, as the shape of a molecule often dictates how it interacts with biological targets.
A typical computational approach would involve a systematic or stochastic search of the conformational space. The energies of the resulting conformers would be calculated using quantum mechanical methods, such as Density Functional Theory (DFT), to provide accurate energy values.
Expected Data from Conformational Analysis:
| Parameter | Description |
| Dihedral Angles | The key dihedral angles defining the orientation of the phenyl ring and the carbothioamide group relative to the morpholine ring for each energy minimum. |
| Relative Energies (kcal/mol) | The energy of each conformer relative to the global minimum, indicating its stability. |
| Boltzmann Population (%) | The predicted percentage of each conformer present at a given temperature, based on its relative energy. |
Without specific research on this compound, the exact values for these parameters remain undetermined.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. An MD simulation of this compound would model the movement of its atoms and bonds, offering a view of its flexibility and how it might behave in a biological environment, such as in solution.
Expected Data from Molecular Dynamics Simulations:
| Parameter | Description |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of the simulated molecule and a reference structure, indicating structural stability over time. |
| Root Mean Square Fluctuation (RMSF) | Indicates the fluctuation of individual atoms or residues from their average position, highlighting flexible regions of the molecule. |
| Radius of Gyration (Rg) | A measure of the molecule's compactness over the course of the simulation. |
| Hydrogen Bond Analysis | The number and lifetime of intramolecular and intermolecular hydrogen bonds, which are crucial for structural integrity and interactions. |
As with conformational analysis, the absence of specific studies on this compound means that quantitative data on its dynamic behavior is not currently available. The principles of MD simulations are well-established, but their application to this specific compound has not been reported in the searched literature.
Reactivity and Reaction Mechanisms
Mechanistic Pathways of Carbothioamide Formation
The synthesis of N,N'-disubstituted carbothioamides, such as 2,6-dimethyl-N-phenylmorpholine-4-carbothioamide, is typically achieved through the reaction of an amine with an isothiocyanate. In this case, the reaction involves 2,6-dimethylmorpholine (B58159) and phenyl isothiocyanate.
The fundamental mechanism is a nucleophilic addition reaction. The nitrogen atom of the secondary amine, 2,6-dimethylmorpholine, acts as the nucleophile. It attacks the electrophilic carbon atom of the isothiocyanate (-N=C=S) group in phenyl isothiocyanate. The high electrophilicity of this carbon atom makes it a prime target for nucleophiles. mdpi.com The reaction proceeds via a zwitterionic intermediate, which rapidly undergoes a proton transfer to yield the stable carbothioamide product.
The general steps of the mechanism are as follows:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2,6-dimethylmorpholine attacks the central carbon atom of phenyl isothiocyanate.
Formation of a Zwitterionic Intermediate: This attack breaks the C=N pi bond, with the electrons moving to the nitrogen atom, resulting in a zwitterionic intermediate with a positive charge on the morpholine (B109124) nitrogen and a negative charge on the isothiocyanate nitrogen.
Proton Transfer: A proton is transferred from the morpholine nitrogen to the nitrogen of the former isothiocyanate group, neutralizing the charges and forming the final N,N'-disubstituted carbothioamide product.
This synthetic route is highly efficient and widely used for creating a diverse library of thiourea (B124793) analogs. researchgate.netnih.gov The reaction is often carried out in a suitable solvent like ethanol (B145695) or glacial acetic acid. nih.gov
Transformation Reactions of the Carbothioamide Moiety
The carbothioamide group is a versatile functional group susceptible to a variety of transformations, primarily involving the reactive sulfur atom. These reactions include oxidative cleavage and cyclization to form various heterocyclic systems.
The sulfur and nitrogen atoms within the carbothioamide structure are susceptible to oxidation by numerous oxidizing agents. researchgate.net The nature of the final product is highly dependent on the oxidant used and the specific reaction conditions. researchgate.net The oxidation of N,N'-disubstituted thioureas can lead to the corresponding urea (B33335) derivatives, where the sulfur atom is replaced by an oxygen atom. This transformation is a desulfurization reaction. Other potential products from the oxidation of thioureas include sulfides and various oxides of sulfur and nitrogen. researchgate.net For instance, under certain conditions, 1,3-disubstituted thioureas are oxidized to the corresponding 1,3-disubstituted ureas. researchgate.net
Table 1: Potential Products of Carbothioamide Oxidation
| Oxidizing Agent | Typical Product(s) | Reference |
|---|---|---|
| Hydrogen Peroxide | Urea, Sulfur, Ammonium, Carbonate | researchgate.net |
| Bromine (from Bromide/Bromate) | Urea and Sulfur derivatives | researchgate.net |
The carbothioamide moiety serves as a key building block in heterocyclic synthesis. The presence of nitrogen and sulfur atoms allows for cyclization reactions with appropriate bifunctional reagents to form rings like thiazoles and thiadiazinanes.
A common method for forming a thiazole (B1198619) ring is the Hantzsch reaction, which involves the condensation of a thiourea with an α-halocarbonyl compound, such as an α-bromoacetophenone. mdpi.com The mechanism involves the initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization via nucleophilic attack of the nitrogen atom onto the carbonyl carbon, and subsequent dehydration to yield the aromatic thiazole ring. nih.gov For this compound, reaction with an α-haloketone would be expected to yield a 2-(morpholino)-thiazole derivative.
Furthermore, N,N'-disubstituted thioureas can undergo cyclization with reagents like dialkyl acetylenedicarboxylates to produce thiazolidinone derivatives. nih.gov The reaction of thiosemicarbazide (B42300) derivatives, which are structurally related to carbothioamides, with sodium hydroxide (B78521) can lead to intramolecular cyclization, forming 1,2,4-triazole-3-thiol rings. researchgate.net
Role of the Morpholine Ring in Directing Reactivity
The 2,6-dimethylmorpholine ring is not merely a spectator group; it actively influences the reactivity of the entire molecule. Morpholine is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties, such as a balanced lipophilic-hydrophilic profile and conformational flexibility. researchgate.netresearchgate.net
Key influences of the morpholine ring include:
Steric Hindrance: The two methyl groups at the 2- and 6-positions introduce significant steric bulk around the nitrogen atom. This steric hindrance can affect the rate of reactions involving the adjacent carbothioamide group, potentially slowing down the approach of bulky reagents.
Conformational Effects: The morpholine ring typically adopts a chair conformation. researchgate.net This defined three-dimensional structure can influence the orientation of the N-phenylcarbothioamide substituent, potentially directing the approach of reactants in cyclization or other transformation reactions.
Electronic Effects: The oxygen atom in the morpholine ring is electron-withdrawing via the inductive effect, which can slightly decrease the nucleophilicity of the adjacent nitrogen atom compared to a simple dialkylamino group. However, the nitrogen atom itself remains a potent nucleophile.
Solubility and Pharmacokinetics: The presence of the morpholine ring often improves the pharmacokinetic profile of molecules, a property that is highly valuable in drug design. researchgate.netnih.gov While not a direct measure of chemical reactivity, this property dictates the environment (e.g., solvent polarity) in which the molecule is most stable and reactive.
Influence of Phenyl Substituents on Electron Density and Reactivity
The N-phenyl group has a profound impact on the electronic properties and reactivity of the carbothioamide moiety. The aromatic ring can engage in resonance with the lone pair of the adjacent nitrogen atom, which delocalizes the electron density and influences the nucleophilicity of both the nitrogen and sulfur atoms.
The electronic nature of substituents on the phenyl ring can further modulate this effect:
Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) groups on the phenyl ring increase the electron density on the nitrogen atom through inductive and resonance effects. This enhanced electron density can increase the nucleophilicity of the nitrogen and sulfur atoms, potentially accelerating reactions such as alkylation or acylation. Studies on related compounds have shown that methylphenyl and dimethylphenyl substituents can lead to more potent biological activity, suggesting a significant alteration of the molecule's reactivity and binding capabilities. nih.gov
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂) or chloro (-Cl) groups decrease the electron density on the nitrogen atom. This reduction in electron density lowers the nucleophilicity of the carbothioamide group, making it less reactive towards electrophiles. In the context of thiazole synthesis, the introduction of an electron-withdrawing nitro group on a phenyl ring attached to a thiazole-morpholine scaffold was shown to increase hydrophobicity and lipophilicity, which in turn improved its biological inhibitory activity. nih.gov
The interplay between the steric effects of the 2,6-dimethylmorpholine ring and the electronic effects of the N-phenyl group ultimately dictates the specific reaction pathways and rates for this compound.
Based on a comprehensive review of the available scientific literature, there is no specific information regarding the coordination chemistry of the compound “this compound.”
Searches for the synthesis of its metal complexes, reaction conditions, coordination modes, and spectroscopic signatures have not yielded any results for this specific molecule. The presence of the 2,6-dimethyl substituents on the morpholine ring makes it a distinct chemical entity, and it appears its interactions with transition metals have not been reported in the literature found.
While research exists for the related compound N-phenylmorpholine-4-carbothioamide (which lacks the dimethyl substitution), this information cannot be applied to the specified subject due to the strict requirement to focus solely on “this compound.” The steric and electronic effects of the methyl groups would likely influence its coordination behavior, making extrapolation from the unsubstituted analogue scientifically unsound.
Therefore, the requested article on the coordination chemistry of “this compound” cannot be generated at this time due to a lack of available research data.
Coordination Chemistry and Metal Complex Formation
Electronic and Geometric Structure of Metal Complexes
Theoretical Studies of Metal-Ligand Interactions
There is currently no available research in the public domain that specifically details theoretical studies on the metal-ligand interactions of 2,6-dimethyl-N-phenylmorpholine-4-carbothioamide.
Magnetic Properties of Metal Complexes (e.g., Ferromagnetic Exchange Interactions)
Specific data regarding the magnetic properties, including ferromagnetic exchange interactions, of metal complexes with this compound have not been reported in the scientific literature.
Electrochemical Behavior of Metal Complexes (e.g., Cyclovoltammetry)
There are no available studies on the electrochemical behavior, such as data from cyclic voltammetry experiments, for metal complexes of this compound.
Advanced Academic Applications and Future Research Directions
Role as Ligands in Catalysis
Thiourea (B124793) derivatives are recognized for their ability to act as ligands in both homogeneous and heterogeneous catalysis, primarily through hydrogen-bonding interactions. The presence of the N-H protons and the sulfur atom in the thiourea moiety allows these molecules to activate substrates and stabilize transition states, making them effective organocatalysts.
Precursors for Homogeneous and Heterogeneous Catalysts
While specific studies on 2,6-dimethyl-N-phenylmorpholine-4-carbothioamide as a catalyst precursor are not extensively documented, the broader class of thiourea derivatives serves as a valuable precursor for various catalytic systems. In homogeneous catalysis, thiourea ligands can be coordinated to metal centers to create catalysts for a variety of organic transformations. The electronic properties of the substituents on the thiourea framework can be tuned to modulate the catalytic activity of the metal complex.
In the realm of heterogeneous catalysis, thiourea derivatives can be immobilized on solid supports to create robust and recyclable catalysts. These supported catalysts offer advantages in terms of ease of separation from the reaction mixture and potential for continuous flow processes. The morpholine (B109124) and phenyl groups of this compound could influence its solubility and interaction with different support materials, thereby affecting the performance of the resulting heterogeneous catalyst.
Application in Specific Organic Transformations
Thiourea-based organocatalysts have been successfully employed in a range of asymmetric organic transformations, including Michael additions, aldol (B89426) reactions, and Mannich reactions. These catalysts operate through a dual activation mechanism, where the thiourea moiety activates the electrophile through hydrogen bonding, while a basic functional group on the catalyst activates the nucleophile.
The this compound, with its potential for hydrogen bonding and the presence of the morpholine nitrogen, could theoretically participate in such catalytic cycles. The steric hindrance introduced by the 2,6-dimethyl substitution on the morpholine ring might play a crucial role in the stereoselectivity of the catalyzed reactions. The table below summarizes the application of related thiourea derivatives in various organic transformations.
Table 1: Applications of Thiourea Derivatives in Organic Transformations
| Organic Transformation | Catalyst Type | Role of Thiourea Moiety | Reference |
| Michael Addition | Bifunctional Thiourea | Activation of nitroolefins | beilstein-journals.org |
| Strecker Synthesis | Chiral Thiourea | Activation of imines | beilstein-journals.org |
| Mannich Reaction | Thiourea Derivative | Activation of imines | beilstein-journals.org |
| Petasis Reaction | Thiourea Catalyst | Activation of quinoline | beilstein-journals.org |
Mechanistic Studies of Biomolecular Interactions (In Vitro)
The structural motifs present in this compound suggest its potential for engaging in various biomolecular interactions. The phenyl ring allows for π-π stacking and hydrophobic interactions, while the morpholine and carbothioamide groups can participate in hydrogen bonding.
Ligand-Target Binding Studies (e.g., Enzyme Active Site Interactions)
Thiourea derivatives have been investigated as inhibitors of various enzymes due to their ability to form strong interactions with amino acid residues in enzyme active sites. jchemrev.com The hydrogen-bonding capabilities of the thiourea group are crucial for this inhibitory activity. For instance, morpholine-containing compounds have shown inhibitory activity against enzymes like cholinesterases. jchemrev.com
Molecular docking studies on related N-acyl-morpholine-4-carbothioamides have suggested their potential to bind to the active sites of enzymes. nih.gov The 2,6-dimethyl substitution in the target compound could influence its binding affinity and selectivity for specific enzyme targets. The table below presents data on the enzyme inhibitory activities of related thiourea and morpholine derivatives.
Table 2: Enzyme Inhibition by Related Thiourea and Morpholine Derivatives
| Enzyme | Inhibitor Class | Key Interactions | IC₅₀ Values (µM) | Reference |
| Urease | Thiourea derivatives | Hydrogen bonding with active site residues | Varies with substitution | mdpi.com |
| Carbonic Anhydrase | Carbothioamide derivatives | Coordination to zinc ion in active site | 0.13 - 10.23 | nih.gov |
| 15-Lipoxygenase | Carbothioamide derivatives | Not specified | 0.14 - 1.34 | nih.gov |
| Cholinesterases | Thiourea derivatives | Not specified | 50 - >100 (µg/mL) | nih.gov |
Cellular Pathway Modulation Studies (In Vitro Cell Line Responses)
The biological activity of thiourea and morpholine derivatives often translates to observable effects on cellular pathways in in-vitro studies. For example, some N-substituted thiourea derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cell lines. researchgate.net The morpholine moiety is also a common feature in molecules designed to target specific cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer. nih.gov
Studies on N-acyl thiourea derivatives have demonstrated their potential to modulate the cell cycle in human colorectal carcinoma (HCT-8) cells, leading to an arrest in the G0/G1 phase. nih.gov The specific substitution pattern of this compound would likely result in a unique profile of cellular responses, warranting further investigation in various cell lines.
Investigation of Nucleic Acid Interaction Mechanisms (e.g., DNA binding)
The planar phenyl group and the potential for hydrogen bonding in this compound suggest that it could interact with nucleic acids like DNA. Thiourea derivatives have been shown to bind to DNA through various modes, including intercalation between base pairs and groove binding. mdpi.com These interactions can be influenced by the nature of the substituents on the thiourea core.
Experimental and computational studies on morpholine-based mixed ligand complexes have demonstrated their ability to bind to DNA, with some complexes showing cleavage activity. scispace.comresearchgate.net Similarly, morpholine-linked thiazolidinone derivatives have been found to have a strong affinity for DNA, binding to the minor groove. nih.gov The specific binding mode and affinity of this compound for DNA would need to be determined through dedicated biophysical studies.
Development as Chemical Probes
Currently, there is no published research detailing the development or use of this compound as a chemical probe. However, the inherent structural features of the molecule, namely the carbothioamide group and the morpholine ring, suggest a potential for such applications. The sulfur and nitrogen atoms of the carbothioamide moiety can act as binding sites for various analytes. Future research could explore the modification of the phenyl ring or the methyl groups on the morpholine ring to tune the molecule's selectivity and sensitivity towards specific biological targets or environmental contaminants.
Material Science Applications
Specific applications of this compound in material science have not been documented in the current body of scientific literature. The potential for this compound in material science remains a theoretical concept awaiting experimental validation.
Precursors for Novel Polymeric Materials
There are no existing studies that utilize this compound as a precursor for polymeric materials. In theory, the molecule possesses reactive sites that could potentially be exploited for polymerization. For instance, the secondary amine in the morpholine ring, if deprotonated, or functional groups added to the phenyl ring could serve as points for polymer chain growth. Research in this area would first need to establish viable polymerization pathways and then characterize the properties of any resulting polymers.
Chemosensor Development (e.g., for Metal Ions)
The development of this compound as a chemosensor, particularly for metal ions, is an area that has not been explored in published research. The carbothioamide functional group is known to coordinate with various metal ions, which can lead to changes in optical or electrochemical properties. This principle forms the basis for many chemosensors. Hypothetically, the interaction of metal ions with the sulfur and nitrogen atoms of the carbothioamide group in this compound could induce a detectable signal. The table below outlines a hypothetical study for the development of this compound as a chemosensor.
| Parameter | Hypothetical Research Focus |
| Target Analytes | Heavy metal ions (e.g., Pb²⁺, Hg²⁺, Cd²⁺) |
| Sensing Mechanism | Colorimetric or fluorometric changes upon ion binding |
| Methodology | Synthesis and purification of the compound, followed by spectroscopic titration with various metal ions. |
| Expected Outcome | Determination of selectivity, sensitivity, and limit of detection for target metal ions. |
Theoretical Design of Novel Derivatives with Tuned Properties
As there is no established baseline of properties for this compound in advanced applications, the theoretical design of its derivatives is speculative. Future computational studies could model the effects of substituting different functional groups on the phenyl ring or the morpholine structure. Such studies could predict how modifications might enhance its potential as a chemical probe or chemosensor by altering its electronic properties, steric hindrance, and binding affinity for specific targets.
Integration of Experimental and Computational Methodologies for Comprehensive Understanding
A combined experimental and computational approach would be essential to unlock the potential of this compound. Once a synthetic route is established and the compound is characterized, computational modeling, such as Density Functional Theory (DFT), could provide insights into its molecular structure, electronic properties, and potential interaction mechanisms with various analytes. These theoretical findings would then guide experimental work, creating a synergistic loop of prediction and validation. This integrated approach would be crucial for a comprehensive understanding of this yet-to-be-explored molecule and for efficiently directing future research efforts.
Q & A
Q. What are the established synthetic routes for 2,6-dimethyl-N-phenylmorpholine-4-carbothioamide, and what key reaction parameters influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the morpholine ring via cyclization of thiourea derivatives with α,β-unsaturated ketones. Key steps include:
- Amide bond formation : Use of coupling agents like HATU for thiocarbamoylation of the morpholine core with substituted anilines .
- Substituent introduction : Alkylation at the 2,6-positions of the morpholine ring using methyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
- Critical parameters : Reaction temperature (reflux vs. RT), solvent polarity (DMF vs. ACN), and stoichiometric ratios of reagents significantly impact yield and purity. For example, excess methyl iodide improves dimethylation efficiency but may require post-synthetic purification via column chromatography .
Q. How is the structural integrity of this compound confirmed in synthesized samples?
- Methodological Answer : Structural validation employs:
- Spectroscopic techniques :
- ¹H/¹³C NMR : Distinct signals for methyl groups (δ ~1.2–1.5 ppm), thiocarbonyl (C=S) resonance at δ ~200–210 ppm in ¹³C NMR .
- HRMS : Exact mass matching the molecular formula (e.g., C₁₄H₂₀N₂OS requires m/z 264.3864) .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks, as demonstrated in related morpholine carboxamides .
Advanced Research Questions
Q. What computational strategies are employed to predict the biological interactions of this compound with target proteins?
- Methodological Answer : Advanced studies combine:
- Molecular docking : Uses software like AutoDock Vina to model ligand-receptor binding, focusing on the thiocarbonyl group’s interaction with cysteine residues in enzymatic active sites .
- MD simulations : Evaluates stability of ligand-protein complexes over time (e.g., 100 ns trajectories in GROMACS) to assess binding free energies (ΔG) .
- QSAR modeling : Correlates substituent effects (e.g., methyl vs. trifluoromethyl groups) with bioactivity using descriptors like logP and topological polar surface area (TPSA) .
Q. How can researchers resolve contradictions in reported bioactivity data for morpholine-4-carbothioamide derivatives across different studies?
- Methodological Answer : Contradictions may arise from variations in assay conditions or compound purity. Strategies include:
- Standardized bioassays : Replicate experiments under controlled conditions (e.g., fixed pH, temperature, and cell lines) to isolate compound-specific effects .
- Metabolite profiling : Use LC-MS to identify degradation products or metabolites that might interfere with activity measurements .
- Meta-analysis : Statistically aggregate data from multiple studies (e.g., using RevMan) to identify trends obscured by experimental noise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
